Lauric acid, lead salt

Description

Contextualization within Metallic Soaps and Fatty Acid Derivatives

Lead(II) laurate, with the chemical formula Pb(C₁₁H₂₃COO)₂, is categorized as a metallic soap. wikipedia.org Metallic soaps are metal salts of long-chain fatty acids. In the case of lead(II) laurate, the lead(II) ion (Pb²⁺) is coordinated to two laurate anions, which are the conjugate bases of lauric acid (dodecanoic acid). wikipedia.org These compounds are generally characterized by their insolubility in water and their ability to act as lubricants and stabilizers in various materials. wikipedia.org

The formation of lead(II) laurate typically involves the reaction of a lead source, such as lead(II) oxide, with lauric acid. wikipedia.org This reaction is a classic example of the synthesis of a fatty acid derivative, where the acidic proton of the carboxylic acid group is replaced by a metal cation. The resulting salt exhibits properties that are distinct from its parent fatty acid, largely influenced by the nature of the metal ion.

Table 1: Key Properties of Lead(II) Laurate

| Property | Value |

|---|---|

| Chemical Formula | Pb(C₁₂H₂₃O₂)₂ |

| Molar Mass | 606.00 g/mol |

| Appearance | White solid wikipedia.org |

| Melting Point | 104.7 °C (220.5 °F; 377.8 K) wikipedia.org |

| Solubility in water | Insoluble wikipedia.org |

Historical Trajectories and Foundational Studies of Lead Carboxylates

The study of lead carboxylates, including lead laurate, has a rich history intertwined with various industrial applications and scientific inquiries. Historically, lead soaps were utilized as stabilizers and plasticizers in materials like PVC. wikipedia.org Early research into lead carboxylates was often driven by their practical applications, such as their use as driers in paints and varnishes, where they accelerate the drying process of oils. industrialchemicals.gov.au

Foundational studies in the mid-20th century began to systematically investigate the physical and chemical properties of these compounds. Research focused on understanding their synthesis, structure, and behavior in different media. For instance, early investigations explored the reaction rates and yields of tetraethyllead (B6334599) production using various lead carboxylates. acs.org These studies provided crucial insights into the reactivity of the lead-carboxylate bond.

A significant area of historical and ongoing research is the formation of lead soaps in oil paintings. nsf.govmetmuseum.orgtandfonline.com The reaction between lead-containing pigments and fatty acids from the oil binder can lead to the formation of lead carboxylates, which can cause deterioration of the artwork. nsf.govmetmuseum.org This phenomenon has spurred extensive research to understand the mechanisms of soap formation and develop conservation strategies. metmuseum.orgtandfonline.com Solid-state NMR spectroscopy has been a particularly powerful tool in characterizing the lead carboxylates formed in these paintings, providing detailed information about their local structure and coordination environment. nsf.govmetmuseum.orgnsf.gov

Contemporary Research Significance and Emerging Paradigms in Materials Chemistry

In recent years, research on lead(II) laurate and other lead carboxylates has expanded into new and exciting areas of materials chemistry, driven by the unique properties that arise from the combination of the heavy lead atom and the long-chain organic ligand.

One of the most promising areas of current research is the use of lead(II) laurate as a precursor for the synthesis of advanced nanomaterials. google.com For example, it has been employed in the synthesis of lead-based perovskite nanocrystals, which have remarkable optoelectronic properties and potential applications in solar cells and lighting. researchgate.net The laurate ligand can play a crucial role in controlling the size, shape, and stability of the resulting nanoparticles. researchgate.net Similarly, lead(II) laurate has been used in the preparation of lead(II) oxide nanoparticles and other lead-containing nanostructures. nih.govresearchgate.netdoi.org

Another significant research direction is the development of lead-based coordination polymers and metal-organic frameworks (MOFs). nih.govfrontiersin.orgresearchgate.netresearchgate.netrsc.orgrsc.orgnih.govrsc.org In these materials, lead ions are linked by organic ligands to form extended one-, two-, or three-dimensional structures. nih.govrsc.orgrsc.org The choice of the carboxylate ligand, such as laurate, can influence the dimensionality and properties of the resulting coordination polymer. These materials are being investigated for a range of applications, including luminescence, gas storage, and catalysis. nih.govrsc.orgnih.gov The study of the coordination geometry of lead carboxylates, which can be either hemidirected or holodirected depending on the stereochemical activity of the lead(II) lone pair, is crucial for designing these materials with specific functionalities. rsc.org

Table 2: Recent Research Applications of Lead(II) Laurate and Related Carboxylates

| Research Area | Application/Finding |

|---|---|

| Nanomaterials Synthesis | Precursor for lead(II) orthophosphate and lead(II) carbonate nanoparticles. researchgate.netdoi.orgnih.gov |

| Perovskite Nanocrystals | Formation of a lead laurate shell around MAPbBr₃ nanocrystals to enhance stability. researchgate.net |

| Coordination Polymers | Synthesis of luminescent lead(II) fluorinated coordination polymers. rsc.orgrsc.org |

| Art Conservation | Study of mixed lead carboxylates (palmitate and stearate) to understand soap formation in paintings. nih.gov |

| Sensors | Development of electrochemical sensors for lead(II) ion detection using metal-organic frameworks. rsc.org |

Structure

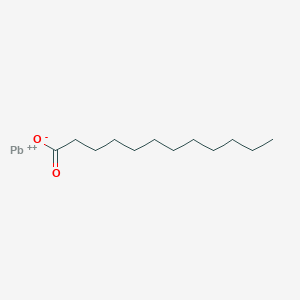

2D Structure

3D Structure of Parent

Properties

CAS No. |

15306-30-6 |

|---|---|

Molecular Formula |

C12H23O2Pb+ |

Molecular Weight |

407 g/mol |

IUPAC Name |

dodecanoate;lead(2+) |

InChI |

InChI=1S/C12H24O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+2/p-1 |

InChI Key |

SVBIGYRLNCKLMQ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC(=O)[O-].[Pb+2] |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].[Pb+2] |

Other CAS No. |

15306-30-6 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Lead Ii Laurate and Analogous Lead Carboxylates

Direct Synthesis Routes: Reactions of Lead(II) Oxide with Lauric Acid

The most conventional method for preparing lead soaps like lead(II) laurate is through the direct reaction of lead(II) oxide (PbO) with the corresponding molten fatty acid. wikipedia.org This process is essentially an acid-base neutralization reaction. brainly.com

The idealized chemical equation for this reaction is: PbO + 2 RCO₂H → Pb(O₂CR)₂ + H₂O wikipedia.org

In this reaction, R represents the alkyl chain of the fatty acid. For lead(II) laurate, the reactant is lauric acid (CH₃(CH₂)₁₀COOH). The lead(II) oxide, a basic oxide, reacts with the acidic carboxylic acid to form the lead salt (the metallic soap) and water. wikipedia.orgbrainly.com Various forms of lead(II) oxide, such as massicot (β-PbO), can serve as the lead precursor in this synthesis. nih.govresearchgate.net This direct fusion method is valued for its simplicity, though in practice, the resulting lead soaps may have more complex, non-stoichiometric formulas. wikipedia.org

Table 1: Key Reactants in Direct Synthesis

| Compound | Formula | Role |

|---|---|---|

| Lead(II) Oxide | PbO | Lead precursor |

Advanced Precipitation and Solvothermal Approaches for Metallic Laurates

More sophisticated methods for synthesizing metallic laurates involve precipitation from a solution. Chemical precipitation is a widely used technique for controlling the formation of inorganic compounds. deswater.comresearchgate.net In the context of lead laurate, this would typically involve reacting a soluble lead salt (e.g., lead(II) nitrate) with a soluble laurate salt (e.g., sodium laurate) in a suitable solvent, causing the insoluble lead(II) laurate to precipitate out of the solution. The efficiency and purity of the resulting product are highly dependent on factors such as pH, reactant concentrations, and reaction time. deswater.com

Solvothermal and hydrothermal synthesis represent another class of advanced methods. These techniques involve carrying out the reaction in a closed vessel at elevated temperatures and pressures. rsc.org For instance, hydrothermal reactions of lead(II) salts with various carboxylic acids have been shown to produce a diverse range of coordination compounds with unique structures. rsc.org Applying such a method to lead laurate synthesis could yield materials with controlled crystallinity and morphology. Sonochemical approaches, which use ultrasonic waves to drive chemical reactions, have also been employed to create lead(II) coordination polymers, which can then serve as precursors for producing nanomaterials like lead oxide. mdpi.com

Exploration of Precursor Chemistry and Ligand Design in Lead(II) Complex Formation

The structure and properties of lead(II) carboxylates are profoundly influenced by the coordination chemistry of the lead(II) ion. Pb(II) is known for its flexible coordination sphere, which can accommodate a wide range of coordination numbers and geometries, often influenced by the "inert pair" effect of its 6s² electrons. mdpi.comresearchgate.net This flexibility leads to two primary structural types: hemidirected, where ligands occupy only one hemisphere of the coordination sphere, and holodirected, where ligands are more symmetrically distributed. mdpi.com

The carboxylate group itself is a versatile ligand, capable of binding to the lead(II) center in numerous modes, including monodentate, chelating, and various bridging fashions (e.g., μ2, μ3). rsc.orgresearchgate.net This diversity in coordination allows for the formation of a wide array of architectures, from simple mononuclear complexes to one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) frameworks. rsc.orgmdpi.com

The choice of precursor and ancillary ligands is critical. For example, reacting lead(II) acetate (B1210297) with piperonylic acid in different solvents (water versus methanol) can result in either a complete displacement of the acetate ligands or the formation of a mixed acetate-piperonylate complex. mdpi.com This demonstrates that the final product's composition is highly sensitive to the reaction environment and the specific ligands involved. mdpi.commdpi.com

Table 2: Common Coordination Modes of Carboxylate Ligands in Lead(II) Complexes

| Coordination Mode | Description |

|---|---|

| Monodentate | Ligand binds to the metal center through one atom. |

| Chelating | Ligand binds to the metal center through two or more atoms. |

Control over Stoichiometry and Purity in Lead Laurate Synthesis

Achieving precise control over the stoichiometry and purity of lead laurate is a significant challenge in its synthesis. As noted, the direct reaction of lead(II) oxide with lauric acid can lead to products with complex, non-ideal formulas. wikipedia.org The formation of basic lead carboxylates, where hydroxide (B78521) or oxide ions are incorporated into the structure, is a common complication.

To address these issues, alternative synthetic routes have been developed. One novel approach involves combining an organometallic lead compound with a stoichiometric excess of a carboxylic acid. google.com This solution-based method is designed to produce a material with a known quantity of the metal species, thereby improving the reproducibility and quality of the final product without requiring extensive purification steps. google.com

In precipitation methods, purity is controlled by carefully managing reaction conditions. Optimizing parameters like pH and the ratio of precipitating agents can maximize the yield of the desired lead salt while minimizing the formation of unwanted byproducts. deswater.comresearchgate.net The choice of solvent can also be a powerful tool for stoichiometric control, as it can dictate which ligands will coordinate to the lead center, enabling the selective synthesis of either fully substituted or mixed-ligand complexes. mdpi.com

Iii. Structural Elucidation and Coordination Chemistry of Lead Ii Laurate

Crystal Structure Analysis of Lead(II) Laurate and Related Lead Carboxylates

The determination of the precise atomic arrangement in lead(II) carboxylates presents notable challenges, particularly for long-chain homologues like lead(II) laurate, due to their limited solubility, which complicates the growth of suitable single crystals. rsc.orgrsc.org Consequently, a combination of single-crystal and powder diffraction methods is employed to build a comprehensive structural understanding.

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural data, offering precise atomic coordinates and bond parameters. However, the available SCXRD data for lead(II) carboxylates is sparse. rsc.org While a specific single-crystal structure for lead(II) laurate has not been reported, studies on related compounds provide critical insights. A pivotal study reported the first single-crystal structure for a long-chain lead monocarboxylate, lead nonanoate (B1231133) (C9), which serves as a representative model for other long-chain members, including lead laurate (C12). rsc.orgrsc.org

Analysis of lead carboxylates reveals a dichotomy in their packing motifs based on the length of the alkyl chain. rsc.org Shorter-chain carboxylates, such as lead heptanoate, exhibit different structural arrangements compared to their longer-chain counterparts. rsc.org The structure of lead heptanoate, for instance, has been determined and shows a hemidirected coordination geometry around the lead ion. rsc.orgresearchgate.net In contrast, the data from lead nonanoate suggests a holodirected geometry, a trend that is presumed to continue for lead laurate and other C9-C18 carboxylates. rsc.orgrsc.org This structural division is a key feature of this class of compounds.

Given the difficulty in obtaining single crystals, powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline lead(II) laurate and its homologues. rsc.orglu.se PXRD patterns serve as a fingerprint for identifying these compounds and can reveal important structural information, such as polymorphism and phase transitions. lu.se

Studies using X-ray diffraction on a homologous series of even-chain-length lead(II) carboxylates, from hexanoate (B1226103) to octadecanoate, have identified distinct structural organizations. tandfonline.com

Longer-chain compounds (above dodecanoate/C12): These typically exhibit a lamellar structure with a monolayer molecular organization at all temperatures below the melting point. tandfonline.com

Shorter-chain compounds: These tend to form a lamellar structure with a bilayer arrangement. tandfonline.com

This suggests that lead(II) laurate (dodecanoate) is at or near the transition point between these two packing behaviors. The purity and phase of synthesized lead carboxylates are routinely verified by PXRD analysis. rsc.org Furthermore, techniques such as Pair Distribution Function (PDF) analysis of high-energy X-ray scattering data have been used to probe the local structure (short-range order) in these materials, complementing the long-range order information from conventional diffraction. lu.seresearchgate.net

Lead(II) Coordination Environment and Geometric Preferences

The stereochemical activity of the 6s² lone pair in lead(II) complexes gives rise to two primary coordination geometries: hemidirected and holodirected. rsc.orgrsc.orgmdpi.com

Hemidirected Geometry: In this arrangement, the ligand donor atoms are positioned in only one hemisphere of the coordination sphere, leaving a void or gap in the other, which is occupied by the stereochemically active lone pair. mdpi.comresearchgate.net This results in a distorted, asymmetrical coordination environment. Hemidirected geometry is typically favored in complexes with lower coordination numbers and harder ligands. rsc.org

Holodirected Geometry: In this case, the ligands are distributed more symmetrically around the central Pb(II) ion, and the lone pair is considered stereochemically inactive, residing in a spherical s-orbital. rsc.orgmdpi.com This geometry is more common with higher coordination numbers and softer or bulkier ligands. rsc.org

Spectroscopic and crystallographic evidence for a series of lead carboxylates indicates a clear trend related to alkyl chain length. rsc.org

| Lead Carboxylate (Chain Length) | Observed Coordination Geometry | Reference |

|---|---|---|

| Short-Chain (C6–C8) | Hemidirected | rsc.orgrsc.org |

| Long-Chain (C9–C18) | Holodirected | rsc.orgrsc.org |

| Lead(II) Laurate (C12) | Holodirected (Inferred) | rsc.org |

The expression of a hemidirected or holodirected coordination sphere is a direct consequence of the behavior of the 6s² lone pair. rsc.orgrsc.org When the lone pair is stereochemically active, it projects into the coordination sphere, repelling the bonding pairs of electrons and forcing the ligands into an asymmetric, hemidirected arrangement. researchgate.netresearchgate.net This effect is clearly observed in the crystal structure of lead heptanoate, which displays a hemidirected octahedral geometry for the oxygen environment around the lead atoms. researchgate.net

Conversely, in the holodirected structures characteristic of longer-chain lead carboxylates like lead nonanoate (and by extension, lead laurate), the lone pair is stereochemically inert. rsc.orgresearchgate.net This lack of directional influence allows the ligands to adopt a more regular and symmetrical arrangement around the central metal ion. mdpi.com The transition from hemidirected to holodirected geometry as the alkyl chain lengthens in the lead carboxylate series is a significant finding, highlighting the subtle interplay between electronic effects and crystal packing forces. rsc.org

The carboxylate group (RCOO⁻) is a highly versatile ligand capable of coordinating to metal centers in numerous ways. This diversity is a defining feature of lead(II) carboxylate chemistry and contributes to the formation of a wide array of supramolecular structures, from simple dimers to complex 1D, 2D, or 3D coordination polymers. researchgate.netmdpi.comrsc.org The oxophilic nature of the Pb(II) cation makes it highly complementary to the oxygen donor atoms of the carboxylate ligand. mdpi.com

The coordination modes observed for carboxylate groups in lead(II) complexes are extensive and play a critical role in determining the final architecture of the compound. researchgate.net

| Binding Mode | Description | Schematic Representation |

|---|---|---|

| Monodentate (η¹) | The ligand binds to the metal center through only one of its oxygen atoms. | Pb–O–C–R |

| Bidentate Chelating (η²) | Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring. | Pb(O₂CR) |

| Bidentate Bridging (μ₂-η¹:η¹) | Each oxygen atom of the carboxylate group binds to a different metal center, bridging them. | Pb–O–C(R)–O–Pb |

| Bridging Chelate (μ₂-η²:η¹) | One oxygen atom bridges two metal centers while the other is bonded terminally to one of them. | Complex bridging |

| Other Multicenter Bridging Modes | More complex modes such as μ₃-η¹:η², μ₃-η¹:η²:η¹, and μ₄-η²:η² have been observed, creating stable polymeric structures. | (μ₃, μ₄, etc.) |

This variety of coordination modes allows for the construction of robust and diverse architectures, with studies showing that multiple binding types can coexist within a single lead(II) carboxylate structure. researchgate.netmdpi.com

Spectroscopic Investigations of Lead(II) Laurate Structure

A variety of spectroscopic methods are employed to probe the structure of lead(II) laurate, each providing unique insights into different aspects of its molecular and electronic configuration.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in lead(II) laurate and understanding the coordination of the carboxylate group to the lead ion. The infrared spectrum is characterized by the absence of the broad O-H stretching band typical of carboxylic acids and the disappearance of the C=O stretching vibration of the free acid (around 1700 cm⁻¹). Instead, two prominent bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) appear.

The positions of these bands are sensitive to the coordination mode of the carboxylate group and the nature of the metal ion. For lead carboxylates, the asymmetric stretching vibration, νₐₛ(COO⁻), is typically observed in the range of 1508–1540 cm⁻¹. researchgate.net The symmetric stretching vibration, νₛ(COO⁻), appears at a lower wavenumber. The separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination geometry.

Additionally, the spectrum shows characteristic absorptions corresponding to the laurate's long alkyl chain. These include the asymmetric and symmetric C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups just below 3000 cm⁻¹, as well as CH₂ scissoring (~1465 cm⁻¹) and rocking vibrations. mdpi.com

Interactive Table 1: Characteristic FTIR Absorption Bands for Lead(II) Laurate

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric C-H Stretch (CH₃) | ~2956 | Methyl |

| Asymmetric C-H Stretch (CH₂) | ~2920 | Methylene |

| Symmetric C-H Stretch (CH₃) | ~2874 | Methyl |

| Symmetric C-H Stretch (CH₂) | ~2850 | Methylene |

| Asymmetric COO⁻ Stretch | ~1512 | Carboxylate |

| CH₂ Scissoring | ~1467 | Methylene |

| Symmetric COO⁻ Stretch | ~1420 | Carboxylate |

Solid-state NMR (ssNMR) spectroscopy provides detailed information about the local chemical environment, molecular conformation, and packing in lead(II) laurate.

¹³C NMR: The ¹³C ssNMR spectra of long-chain lead carboxylates, including lead laurate, show distinct resonances for the carboxylate carbon and the various carbons of the alkyl chain. nih.govrsc.org A notable feature is the doubling of resonances for the carbon atoms closest to the lead center (i.e., the carboxylate carbon and the α-carbon). nih.govnsf.gov This doubling indicates the presence of two crystallographically inequivalent carboxylate ligands or two different conformations of the fatty acid chains within the crystal's asymmetric unit. nih.gov

²⁰⁷Pb NMR: As a spin-½ nucleus, ²⁰⁷Pb is an excellent probe for studying the coordination environment of lead. huji.ac.il The ²⁰⁷Pb ssNMR spectrum of lead(II) laurate is characterized by a large chemical shift anisotropy (CSA), which is highly sensitive to the electronic environment and coordination geometry around the lead nucleus. nih.govresearchgate.net Studies on a series of lead carboxylates have shown that they can be divided into two groups based on their ²⁰⁷Pb NMR parameters. rsc.orgrsc.org Lead(II) laurate falls into the long-chain group (C9–C18), which exhibits NMR parameters consistent with a holodirected coordination geometry, where the bonding is more ionic and symmetrical around the lead ion. rsc.orgrsc.org This is in contrast to shorter-chain lead carboxylates that show a hemidirected geometry, influenced by the stereochemically active 6s² lone pair of electrons on the Pb(II) ion. rsc.orgrsc.org

¹H NMR: Due to strong dipolar couplings in the solid state, ¹H ssNMR spectra of lead(II) laurate are typically broad and less resolved. However, they can confirm the presence of the long alkyl chains through broad resonances corresponding to the methyl and methylene protons.

Interactive Table 2: Representative Solid-State NMR Data for Long-Chain Lead(II) Carboxylates (like Lead Laurate)

| Nucleus | Spectral Feature | Chemical Shift Range (ppm) | Interpretation |

| ¹³C | Carboxylate Carbon (COO⁻) | ~185-190 | Indicates coordination to Pb(II); resonance doubling suggests two inequivalent environments. nih.gov |

| ¹³C | Alkyl Chain Carbons | ~10-40 | Resonances for individual carbons in the laurate chain. |

| ²⁰⁷Pb | Isotropic Chemical Shift (δiso) | ~ -800 to -1200 | Consistent values within the long-chain carboxylate series, indicative of a holodirected structure. rsc.orgscispace.com |

| ²⁰⁷Pb | Span (Ω) | ~1800-2000 | Reflects the anisotropy of the electronic environment around the lead nucleus. rsc.org |

XPS is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements present in a sample. For lead(II) laurate, XPS analysis would confirm the presence of lead (Pb), oxygen (O), and carbon (C). The high-resolution spectrum of the Pb 4f region is particularly informative. It shows a doublet corresponding to the Pb 4f₇/₂ and Pb 4f₅/₂ core levels. The binding energy of the Pb 4f₇/₂ peak for lead(II) compounds is well-established. In lead carboxylates such as lead palmitate and lead azelate, the Pb 4f₇/₂ binding energy is observed at approximately 138.4 eV. thermofisher.com This value is characteristic of lead in the +2 oxidation state, confirming the formal charge of the lead ion in lead(II) laurate.

Interactive Table 3: Typical XPS Binding Energies for Lead(II) Laurate

| Element | Core Level | Binding Energy (eV) | Inferred Information |

| Lead (Pb) | 4f₇/₂ | ~138.4 | Confirms Pb(II) oxidation state. thermofisher.com |

| Lead (Pb) | 4f₅/₂ | ~143.3 | Spin-orbit splitting component. |

| Carbon (C) | 1s | ~285.0 | Alkyl chain (adventitious carbon reference). |

| Carbon (C) | 1s | ~288-289 | Carboxylate group (O-C=O). |

| Oxygen (O) | 1s | ~531-532 | Carboxylate group. |

EXAFS is a powerful technique for probing the local atomic structure around a specific element. wikipedia.org By analyzing the fine structure oscillations in the X-ray absorption spectrum above the lead L₃-edge, one can obtain precise information about the immediate coordination environment of the Pb(II) ions in lead(II) laurate. This includes determining the number of neighboring atoms (coordination number), the distances to these neighbors (bond lengths), and the degree of local disorder (Debye-Waller factor). rsc.org For lead(II) laurate, EXAFS analysis would primarily characterize the Pb-O coordination shell, providing exact Pb-O bond distances and the coordination number of oxygen atoms surrounding the lead center. This data is crucial for refining the coordination geometry (holodirected vs. hemidirected) suggested by other techniques like NMR. researchgate.net

Supramolecular Assembly and Intermolecular Interactions in Solid-State Packing

The solid-state structure of lead(II) laurate is governed by a combination of coordination bonds and weaker intermolecular forces, leading to a highly ordered supramolecular assembly. mdpi.commdpi.com Long-chain metal carboxylates, including lead(II) laurate, typically form lamellar (layered) structures. rsc.org

These structures consist of ionic layers containing the lead(II) ions and the carboxylate headgroups, separated by nonpolar layers formed by the interdigitated alkyl chains of the laurate ligands. The lead(II) ions are coordinated by the oxygen atoms of the carboxylate groups. As suggested by NMR studies, in the case of long-chain carboxylates like laurate, the coordination is holodirected, meaning the Pb-O bonds are distributed more symmetrically around the metal center. rsc.orgrsc.org

Iv. Thermal Behavior and Decomposition Pathways of Lead Ii Laurate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies of Thermal Stability

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are fundamental techniques used to characterize the thermal stability of materials. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile products. DTA, on the other hand, detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions such as melting, crystallization, and decomposition.

The thermal decomposition of lead(II) decanoate (B1226879), a close structural analog of lead(II) laurate, has been investigated using TGA, derivative thermogravimetry (DTG), and DTA. researchgate.net These studies reveal a decomposition process occurring in the melt phase over a temperature range of 520–720 K. It is reasonable to infer that lead(II) laurate would exhibit a similar decomposition profile, characterized by a significant mass loss corresponding to the volatilization of organic fragments, ultimately yielding a solid residue of lead oxide under oxidative conditions.

To illustrate the typical data obtained from such analyses, the following interactive table presents hypothetical TGA/DTA data for lead(II) laurate, based on the behavior of similar lead carboxylates.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | DTA Peak Type |

| Melting | ~105 | ~110 | 0 | Endothermic |

| Decomposition | ~350 | ~420 | ~65 | Exothermic (in air) |

Note: This data is illustrative and based on the behavior of analogous compounds. Actual values for lead(II) laurate may vary.

Mechanistic Investigations of Thermal Degradation in Lead Carboxylates

The thermal degradation of lead carboxylates is a complex process involving multiple reaction pathways that are highly dependent on the surrounding atmosphere (oxidative vs. non-oxidative) and the specific structure of the carboxylate ligand.

The decomposition of lead salts of aliphatic acids demonstrates distinct differences when carried out in oxidative (air) versus non-oxidative (nitrogen) atmospheres. rsc.org In the presence of air, the decomposition is predominantly an oxidative process, leading to the formation of lead oxide (PbO) and combustion products of the organic portion of the molecule, such as carbon dioxide and water. This process is typically characterized by a strong exothermic peak in DTA curves. rsc.org

Under non-oxidative conditions, such as in a nitrogen atmosphere, the decomposition pathway changes significantly. The process becomes largely endothermic, and the final solid residue often contains metallic lead and carbonaceous materials, in addition to lead oxide. rsc.org This suggests that in the absence of oxygen, disproportionation and other non-oxidative reactions become more prominent. For example, the decomposition of lead formate (B1220265) in nitrogen yields metallic lead, lead oxide, carbon monoxide, carbon dioxide, and water. rsc.org A similar trend would be expected for lead(II) laurate, where the long alkyl chain would likely undergo cracking and other pyrolytic reactions in an inert atmosphere.

Evolved gas analysis (EGA) coupled with techniques like mass spectrometry (MS) and gas chromatography (GC) is crucial for identifying the volatile products formed during thermal decomposition. Studies on lead(II) decanoate have shown that the primary decomposition product is the parent ketone, nonadecan-10-one, formed through a decarboxylation and coupling reaction of the decanoate chains. researchgate.net In addition to the parent ketone, a variety of other species are also formed, including lower molecular weight ketones, alkanes, alkenes, carbon dioxide, and carbon monoxide. researchgate.net

By analogy, the thermal decomposition of lead(II) laurate would be expected to primarily yield 12-tricosanone, the ketone formed from the laurate chains. Other potential products would include shorter-chain ketones, alkanes, and alkenes resulting from fragmentation of the lauryl group, as well as CO2 and CO from the carboxylate head.

The solid residue from the decomposition of lead carboxylates is typically lead oxide (PbO) in an oxidizing atmosphere. rsc.org In a non-oxidative environment, the residue is more complex and can be a mixture of lead oxide, metallic lead, and carbon. rsc.org The formation of metallic lead is confirmed by the observation of a small endotherm around its melting point (327°C) in DTA scans performed under nitrogen. rsc.org

Kinetic and Mechanistic Modeling of Thermal Decomposition Processes

Kinetic analysis of thermogravimetric data allows for the determination of activation energies and the elucidation of the reaction mechanisms governing the decomposition process. Several methods, such as those developed by Coates and Redfern, Freeman and Carroll, and Anderson and Freeman, can be applied to TGA curves to extract kinetic information. researchgate.net

Structure-Property Relationships Governing Thermal Stability in Lead Carboxylates

The thermal stability of metal carboxylates is influenced by several factors related to their molecular structure, including the nature of the metal-oxygen bond, the length of the alkyl chain, and the packing of the molecules in the solid state.

Spectroscopic and crystallographic studies of a series of lead carboxylates have revealed that they can be categorized into two subgroups based on their coordination geometry: shorter-chain (C6-C8) and longer-chain (C9-C18) carboxylates. rsc.org Lead laurate falls into the latter category. These longer-chain lead carboxylates tend to adopt a holodirected coordination geometry, where the ligands are more symmetrically arranged around the lead ion. This contrasts with the hemidirected geometry of the shorter-chain carboxylates, where the stereochemically active lone pair of electrons on the Pb(II) ion influences the coordination environment. rsc.org

V. Advanced Applications and Research Directions in Materials Science

Polymeric Stabilization Research

Lead(II) laurate, a metallic soap, has been a subject of significant research in the field of polymer science, particularly for its role in enhancing the thermal stability of halogenated polymers like polyvinyl chloride (PVC).

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic, but it is inherently unstable at the high temperatures required for processing. specialchem.com When heated, PVC undergoes thermal degradation, a primary feature of which is autocatalytic dehydrochlorination—the release of hydrogen chloride (HCl) gas. jmaterenvironsci.com This process leads to the formation of conjugated double bonds along the polymer chain, causing severe discoloration (yellowing to blackening), and a significant deterioration of the material's mechanical and physical properties. jmaterenvironsci.comresearchgate.net

Lead(II) laurate, as a component of lead-based stabilizer systems, plays a crucial role in mitigating this degradation. pvcstabilizer.com Its primary function is to act as a heat stabilizer, safeguarding the PVC matrix during high-temperature processing and throughout the service life of the final product. specialchem.comfaithind.com The incorporation of lead stabilizers into PVC formulations allows for a wider processing range and helps maintain the structural integrity, color stability, and durability of the polymer. pvcstabilizer.comseepvcforum.com These stabilizers have been historically valued for their high efficacy and cost-effectiveness, providing excellent long-term heat and light stability to a variety of PVC products. specialchem.comseepvcforum.com

The efficacy of lead(II) laurate, as part of the broader category of lead-based stabilizers, has been extensively benchmarked against other stabilizer systems. Historically, lead compounds were preferred for their excellent performance-to-cost ratio, providing robust long-term thermal stability. seepvcforum.comgoldstab.com However, due to environmental and health concerns, the industry has shifted towards alternatives, prompting numerous comparative studies. pvcstabilizer.comresearchgate.net

The main alternatives include mixed-metal soaps, primarily Calcium/Zinc (Ca/Zn) systems, and organotin compounds. pvcstabilizer.complatinumindustriesltd.com

Calcium/Zinc (Ca/Zn) Stabilizers: These are a leading non-toxic alternative. goldstab.com While early Ca/Zn systems were sometimes considered less effective than their lead-based counterparts, modern formulations, often enhanced with co-stabilizers, deliver comparable or even superior performance in certain aspects. platinumindustriesltd.comconferenceworld.in They can offer good color stability and excellent outdoor weathering performance. goldstab.com However, they can be prone to "zinc burning," a rapid degradation that occurs after the zinc stabilizer is consumed, which necessitates the inclusion of synergistic co-additives. researchgate.net

Organotin Stabilizers: Organotin compounds, such as organotin mercaptides, are known for their high efficiency and for providing excellent clarity, making them popular for transparent PVC applications. goldstab.com Some studies have found certain organotin stabilizers to be superior to lead systems in terms of stabilizing efficiency. researchgate.net

The following table provides a general comparison of these stabilizer classes.

| Feature | Lead-Based Stabilizers (e.g., Lead Laurate) | Calcium/Zinc (Ca/Zn) Stabilizers | Organotin Stabilizers |

| Heat Stability | Excellent, particularly long-term. specialchem.comseepvcforum.com | Good to excellent, dependent on co-stabilizer package. goldstab.com | Excellent, especially for initial color hold. goldstab.com |

| Cost-Effectiveness | High. specialchem.comseepvcforum.com | Moderate to high; can be more expensive than lead. conferenceworld.in | Generally higher cost. researchgate.net |

| Transparency | Typically used in opaque applications. | Can be used in transparent applications, but may affect clarity. | Excellent for transparent products. goldstab.com |

| Electrical Properties | Excellent, due to the insolubility of lead chloride byproducts. specialchem.comgmtechnochem.com | Good. goldstab.com | Good. |

| Toxicity Profile | High toxicity, leading to regulatory phase-outs. goldstab.com | Non-toxic, widely used in sensitive applications. conferenceworld.in | Varies by specific compound; some are restricted. researchgate.net |

| Sulfur Staining | Prone to blackening upon contact with sulfur compounds. goldstab.com | Not susceptible to sulfur staining. goldstab.com | Generally not susceptible. |

The performance of a primary stabilizer like lead(II) laurate can be significantly enhanced through synergistic interactions with co-stabilizers and other additives. While lead stabilizers are effective, the principle of synergism is most prominently researched and applied in alternative systems like Ca/Zn to match the performance of lead. isca.me These investigations provide insight into the complex chemical interactions within the polymer matrix.

Common co-stabilizers that exhibit synergistic effects include polyols, β-diketones, and epoxidized oils. conferenceworld.inisca.me

Polyols: Compounds like pentaerythritol (B129877) (PE) can chelate metal chlorides formed during stabilization (e.g., zinc chloride in Ca/Zn systems), preventing them from catalyzing further degradation. conferenceworld.in Studies have shown that combining pentaerythritol with Ca/Zn soaps can significantly enhance long-term thermal stability, sometimes exceeding that of conventional lead stabilizers. conferenceworld.in

β-Diketones: Additives such as dibenzoylmethane (B1670423) (DBM) are known to improve the initial color of PVC by reacting with metal chlorides and contributing to the substitution of labile chlorine atoms. researchgate.net

Epoxidized Oils: Epoxidized soybean oil (ESBO) acts as a secondary stabilizer by scavenging HCl and can have a synergistic effect with metallic soap stabilizers, improving long-term heat stability. researchgate.netisca.me

The synergistic mechanism in a Ca/Zn system, for example, involves the zinc soap providing early color stability by reacting with labile chlorines, while the calcium soap neutralizes the generated HCl and regenerates the zinc soap. pvcchemical.com Co-stabilizers are crucial in this process to manage the formation of zinc chloride (ZnCl₂), a strong Lewis acid that can catastrophically accelerate dehydrochlorination. researchgate.netconferenceworld.in

The stabilization mechanism of lead(II) laurate in PVC is multifaceted and involves several key chemical reactions that inhibit the degradation process. jmaterenvironsci.com Research has identified two primary pathways through which lead soaps protect the polymer.

Neutralization of Hydrogen Chloride (HCl): The most critical function of lead(II) laurate is to act as an efficient scavenger for the HCl gas released during the initial stages of thermal degradation. specialchem.compvcchemical.com By neutralizing this acidic byproduct, the stabilizer prevents the autocatalytic "zipper" reaction where HCl catalyzes further dehydrochlorination of the PVC chain. jmaterenvironsci.comresearchgate.net The reaction product is lead(II) chloride, a stable salt that is insoluble in the PVC matrix and does not promote further degradation. specialchem.comgmtechnochem.com

Substitution of Labile Chlorine Atoms: The PVC polymer chain contains structural defects, such as allylic and tertiary chlorine atoms, which are highly unstable and serve as initiation sites for degradation. pvcchemical.com Lead(II) laurate can replace these labile chlorine atoms with the more thermally stable laurate ester group. jmaterenvironsci.comresearchgate.netacs.org This process, known as esterification, effectively passivates the defect sites on the polymer backbone, preventing the initiation of the unzipping dehydrochlorination process and significantly enhancing the long-term stability of the material. jmaterenvironsci.comresearchgate.net

Infrared spectroscopy studies have supported this mechanism by detecting the appearance of carboxylate group absorption bands in stabilized PVC, indicating that the laurate group has bonded to the polymer chain. jmaterenvironsci.com

Lubrication Science and Tribological Performance

Beyond polymer stabilization, metallic soaps like lead(II) laurate are also relevant in the field of lubrication science, particularly under conditions where full-film lubrication is not achievable.

Boundary lubrication is a lubrication regime that occurs when two surfaces are in relative motion under high load, at low speed, or when the lubricant viscosity is too low to form a continuous hydrodynamic film. machinerylubrication.com In this regime, there is significant asperity (microscopic roughness) contact between the surfaces, which can lead to high friction, wear, and seizure. threebond.co.jporapiasia.com

Lead(II) laurate can function as a boundary lubricant additive. The mechanism relies on the chemical interaction between the additive and the sliding metal surfaces. psu.edu Under the high localized pressures and temperatures generated at the points of asperity contact, the lead laurate reacts with the metal surface to form a thin, solid lubricating film. youtube.com This film is a new metallic soap layer that is chemically bonded to the surface.

Key characteristics of this boundary film are:

Low Shear Strength: The formed film is softer and has a lower shear strength than the underlying bulk metal. This allows the surfaces to slide over each other more easily, with shearing occurring within the lubricant film rather than the metal itself, which significantly reduces friction and adhesive wear. psu.edu

Sacrificial Nature: The film acts as a sacrificial layer. It is worn away during sliding, protecting the base metal surfaces from direct contact and damage. machinerylubrication.com

Temperature Dependence: The effectiveness of this boundary lubrication is temperature-dependent. The lubricating film typically fails when the temperature at the interface reaches the melting or softening point of the metallic soap, at which point direct metal-to-metal contact and a sharp increase in friction occur. psu.edu

This mechanism is crucial in preventing catastrophic failure in machinery during start-up, shutdown, and under extreme pressure conditions where hydrodynamic lubrication cannot be sustained. machinerylubrication.com

Advanced Material Design and Functionalization

Advanced material design hinges on the ability to control the structure and properties of materials at a molecular level. Functionalization involves modifying material surfaces or structures to impart new capabilities. Lead carboxylates, including lead laurate, are of considerable scientific and technical interest due to their versatile chemical nature. rsc.org They can be integrated into larger systems, such as polymers or inorganic frameworks, to create materials with enhanced or novel characteristics. Their utility has been noted in the synthesis of specialized nanocrystals and their potential inclusion in metal-organic frameworks, highlighting their role in advanced material design. rsc.org

The long hydrocarbon chain of the laurate component combined with the heavy lead atom provides a unique molecular structure that can be exploited for various functionalities. For instance, similar long-chain metal carboxylates are used as stabilizers, dispersant agents, and precursors in the synthesis of nanoparticles. rsc.org This positions lead laurate as a candidate for developing functional materials where the interplay between its organic and inorganic components can be leveraged.

Hybrid materials, which combine organic and inorganic components at the nanoscale, offer properties that are often superior to the individual constituents. mdpi.com Nanostructured composites, which are materials containing nanoparticles or other nanoscale features, represent a major field of advanced materials. The integration of lead compounds into polymer matrices is a known strategy for developing functional composites, particularly for applications such as radiation shielding. nih.govresearchgate.net

While direct studies on lead laurate are limited, research on analogous lead carboxylates provides a clear blueprint for its potential applications. For example, lead acetate (B1210297) has been successfully incorporated as a filler in polyester (B1180765) resins to create materials that attenuate X-rays. researchgate.net Similarly, lead nanoparticles and microparticles have been dispersed in polyurethane foams using in-situ polymerization to produce composites for nuclear shielding. nih.gov In such applications, lead laurate could serve as a precursor for the controlled, in-situ generation of lead or lead oxide nanoparticles within a polymer matrix, ensuring a uniform dispersion that is critical for performance. The laurate component could also act as a plasticizer or stabilizer during composite processing.

The method of integration is crucial for the final properties of the composite. Techniques such as solution blending, in-situ polymerization, and sol-gel synthesis are common approaches for creating organic-inorganic hybrid materials. mdpi.comnih.gov The choice of method influences the degree of dispersion and the interaction between the filler and the matrix, which in turn dictates the material's mechanical, thermal, and functional properties. nih.gov

Below is a table summarizing research on polymer composites incorporating lead compounds, illustrating the potential roles and effects relevant to lead laurate.

| Filler Compound | Polymer Matrix | Method of Synthesis | Key Findings | Application |

| Lead (Pb) nano/microparticles | Polyurethane | In-situ polymerization | Uniform dispersion of Pb; enhanced thermal stability. nih.gov | Nuclear Shielding |

| Lead Acetate (Pb(CH₃COO)₂) | Polyester Resin | Blending | Increased filler concentration led to higher optical density and decreased X-ray transmission. researchgate.net | Radiography Shielding |

Computational materials science has become an indispensable tool for accelerating the discovery and design of new materials. mdpi.com By simulating material properties from fundamental physical principles, researchers can screen vast numbers of potential compounds for specific applications without the need for costly and time-consuming experiments. For a compound like lead laurate, computational methods, particularly Density Functional Theory (DFT), are crucial for understanding its fundamental electronic and structural properties. rsc.orguwa.edu.au

DFT calculations can elucidate the coordination geometry of the lead ions, the electronic structure, and the nature of the bonding between the lead and the carboxylate groups. researchgate.netrsc.org This information is foundational for predicting how lead laurate will behave in a composite material or how it might self-assemble into more complex structures. For instance, understanding the stereochemical activity of the lead(II) lone pair of electrons, which can be either "hemidirected" or "holodirected," is critical for predicting the crystal packing and resulting material properties. researchgate.netrsc.org Such computational insights provide a basis for rational materials design.

While specific high-throughput screening or machine learning studies focused on lead laurate are not widely published, the general framework of materials informatics is highly applicable. The workflow for discovering novel materials using these techniques typically involves:

Data Generation: Using high-throughput DFT calculations to compute the properties of a large set of candidate materials, which could include lead laurate and other metal carboxylates with varying chain lengths and metal centers. aps.org

Database Curation: Assembling the computed data, along with any available experimental data, into a structured database.

Model Training: Employing machine learning algorithms to learn the complex relationships between the chemical structure of the compounds and their functional properties (e.g., thermal stability, electronic bandgap, shielding capacity).

Material Screening and Prediction: Using the trained model to rapidly predict the properties of new, hypothetical compounds, identifying promising candidates for experimental synthesis and validation. mdpi.com

This data-driven approach, combining physics-based simulations with artificial intelligence, holds the potential to uncover novel applications for lead laurate in advanced materials far more efficiently than traditional experimental methods alone. citrine.io

Vi. Analytical and Characterization Methodologies in Lead Ii Laurate Research

Advanced Spectroscopic Techniques

Spectroscopy is a fundamental tool in the study of lead(II) laurate, enabling the investigation of its elemental composition, molecular structure, and purity. Techniques range from atomic to molecular spectroscopy, providing both quantitative and qualitative data.

Common analytical methods for lead determination include atomic absorption spectrometry (AAS), inductively coupled plasma mass spectrometry (ICP-MS), and anodic stripping voltammetry (ASV). who.int Vibrational spectroscopies, such as infrared (IR) and Raman spectroscopy, are valuable for understanding the structure and bonding within the laurate's carboxylate group and its coordination with the lead ion. luc.edu

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of the organic component of lead(II) laurate. By ionizing the laurate moiety, MS provides detailed information about its fatty acid composition and can detect the presence of related fatty acids or degradation products.

Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is particularly effective for characterizing lauric acid and its derivatives. nih.gov This method can separate lead(II) laurate from free lauric acid and other related substances, with the mass spectrometer providing precise mass-to-charge ratio data to confirm the identity of the laurate component. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also widely used for the analysis of fatty acid composition in oils, a similar approach can be applied to verify the purity of the laurate chain in the lead salt after derivatization to a more volatile form, such as a fatty acid methyl ester (FAME). researchgate.net

| Technique | Primary Application | Information Obtained | Key Research Findings |

|---|---|---|---|

| UPLC-MS | Characterization of laurate and its degradants | Molecular weight, identification of hydrolysis and oxidation products | Effectively differentiates degradation pathways by identifying unique product patterns. nih.gov |

| GC-MS | Analysis of fatty acid composition | Purity of the laurate component, detection of other fatty acids | Allows for quantitative analysis of lauric acid content in various preparations. researchgate.net |

| Electron Ionization (EI) MS | Structural elucidation of laurate esters | Fragmentation patterns | Provides characteristic fragmentation data useful for identifying the laurate structure. nist.gov |

Elemental analysis techniques are indispensable for confirming the stoichiometry and assessing the purity of lead(II) laurate. These methods provide precise quantitative measurements of the lead content, which is critical for verifying the correct lead-to-laurate ratio in the compound.

Inductively coupled plasma atomic emission spectroscopy (ICP-AES) and inductively coupled plasma mass spectrometry (ICP-MS) are highly sensitive methods for quantifying the amount of lead in a sample. olympianwatertesting.com Atomic absorption spectroscopy (AAS), particularly graphite (B72142) furnace AAS (GFAAS), is another established technique for measuring lead concentrations at low levels. who.intolympianwatertesting.com By comparing the experimentally determined percentage of lead with the theoretical value for Pb(C₁₁H₂₃COO)₂, researchers can confirm the compound's stoichiometry and detect the presence of inorganic lead impurities or variations in the salt's composition.

Microscopic and Imaging Techniques for Morphological and Nanoscale Characterization

Microscopic techniques are vital for characterizing the physical form of lead(II) laurate, from its macroscopic crystal habit to its nanoscale surface features. These methods provide direct visual evidence of the compound's morphology, particle size, and aggregation state.

Transmission Electron Microscopy offers unparalleled resolution for imaging the nanoscale and atomic-scale features of materials. In the context of lead(II) laurate research, TEM can be used to visualize individual nanocrystals or aggregates, providing detailed information on their size, shape, and crystallinity. nih.gov The high atomic number of lead (Z=82) makes it an excellent candidate for generating strong contrast in TEM imaging, facilitating clear visualization of lead-containing structures. nih.gov

In situ TEM studies on related lead compounds have demonstrated the ability to observe dynamic processes, such as the growth of lead dendrites from lead(II) nitrate (B79036) solutions in real-time. nih.govnih.gov This suggests that TEM could be a powerful tool for studying the formation and transformation of lead(II) laurate structures under various conditions. High-resolution TEM (HRTEM) can even reveal the crystal lattice of the material, offering insights into its crystallographic structure.

Scanning Electron Microscopy is a widely used technique for characterizing the surface topography and morphology of solid materials. For lead(II) laurate, SEM provides valuable information about the size, shape, and texture of its particles or films. Studies on other metal salts of fatty acids have used SEM to reveal morphologies ranging from fibrous to plate-shaped lamellar crystals, indicating that SEM can effectively characterize the structure of lead(II) laurate. researchgate.net

The technique has also been employed to observe the interface between lead implants and biological tissue, demonstrating its capability for detailed surface analysis of lead-containing materials. nih.gov When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can perform elemental mapping, confirming the distribution of lead and carbon across the sample's surface.

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. Unlike electron microscopy, AFM can operate in ambient conditions and on insulating materials without special coating, making it well-suited for studying lead(II) laurate. researchgate.net

AFM has been successfully used to characterize the surfaces of other lead compounds, such as lead iodide crystals, revealing features like atomic layers, step edges, and pits with high resolution. researchgate.netresearchgate.net This demonstrates its potential for the atomic-scale examination of freshly cleaved lead(II) laurate crystal surfaces. AFM can also probe mechanical properties, such as friction and adhesion, at the nanoscale, offering further insights into the material's surface chemistry.

| Technique | Primary Application | Information Obtained | Resolution |

|---|---|---|---|

| TEM | Nanoscale morphology and crystal structure | Particle size/shape, crystal lattice, defects | Sub-nanometer to atomic |

| SEM | Surface topography and morphology | Particle size/shape, surface texture, elemental distribution (with EDS) | Typically a few nanometers |

| AFM | High-resolution surface topography | 3D surface profile, atomic-scale features, surface roughness | Nanometer to atomic |

Chromatographic and Separation Methods for Purity and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of lead(II) laurate and for monitoring the progress of its synthesis, which typically involves the reaction of lauric acid with a lead source. While direct chromatographic analysis of the intact metallic soap can be challenging, these methods are invaluable for analyzing its constituent parts or tracking the consumption of reactants.

Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and semi-volatile compounds. tldvietnam.com To assess the purity of the fatty acid component in lead(II) laurate, the laurate moiety can be transesterified to a more volatile form, such as methyl laurate. The resulting fatty acid methyl ester (FAME) is then analyzed by GC, often with a flame ionization detector (FID). This method allows for the quantification of lauric acid and the detection of other fatty acid impurities. Purity assessment of the lauric acid raw material or verification of the fatty acid chain in the final product can be conducted using this approach.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components in a liquid mixture. For lead(II) laurate, reversed-phase HPLC can be used to analyze the lauric acid content after acidification of the salt to release the free fatty acid. The lead ions (Pb²⁺) can be analyzed separately by techniques like ion chromatography or by forming a complex with a suitable chelating agent, which can then be detected using a UV-Vis detector. kanademy.com This separation of the cation and anion components is a common strategy for analyzing metallic soaps.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions. semanticscholar.orgresearchgate.net In the synthesis of lead(II) laurate from lauric acid and a lead source (e.g., lead(II) oxide), TLC can be employed to track the consumption of the lauric acid starting material. A spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel) and eluted with an appropriate solvent system. The disappearance of the lauric acid spot and the appearance of a new, less mobile spot corresponding to the lead(II) laurate product indicate the progression of the reaction. This allows for real-time monitoring to determine the reaction's endpoint.

Complementary Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the behavior of lead(II) laurate as a function of temperature. These methods reveal information about phase transitions, thermal stability, and decomposition pathways, which are critical for its application as a heat stabilizer in polymers.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of lead(II) laurate. wikipedia.org By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify melting points, crystallization events, and solid-state phase transitions. mdpi.com

Lead soaps, including lead(II) laurate and the closely related lead(II) stearate (B1226849), exhibit complex thermal behavior, often involving multiple transitions before melting into an isotropic liquid. These transitions can correspond to the formation of various liquid crystalline or "mesophases". rsc.org Research on other long-chain lead carboxylates, such as lead palmitate, has utilized DSC to construct phase diagrams and study crystallization kinetics in various media. rsc.orgresearchgate.net While a detailed DSC thermogram for pure lead(II) laurate is not widely published in readily available literature, its melting point is reported to be 104.7 °C. wikipedia.org Studies on analogous compounds like lead stearate (m.p. 115.7 °C) show that DSC can reveal pre-melting transitions associated with changes in the packing of the alkyl chains. wikipedia.org The energy absorbed or released during these transitions (enthalpy) can also be quantified, providing a complete thermodynamic profile of the material.

Table 1: Reported Melting Points of Lead(II) Carboxylates

| Compound Name | Chemical Formula | Melting Point (°C) |

|---|---|---|

| Lead(II) Laurate | Pb(C₁₁H₂₃COO)₂ | 104.7 |

| Lead(II) Stearate | Pb(C₁₇H₃₅COO)₂ | 115.7 |

Data sourced from Wikipedia entries for the respective compounds. wikipedia.orgwikipedia.org

Rheological and Mechanical Property Evaluation in Applied Research

The primary application of lead(II) laurate is as a heat stabilizer in the processing of PVC. Its effect on the rheological (flow) and mechanical properties of the polymer melt is a key aspect of its performance. These properties are evaluated using specialized instruments that simulate industrial processing conditions. kanademy.com

Torque rheometry is a technique used to evaluate the processing characteristics of polymers. kanademy.com A Brabender Plasticorder is a common type of torque rheometer that functions as a laboratory-scale internal mixer. It measures the torque (resistance to rotation) required to mix a polymer sample at a set temperature and shear rate (rotor speed). platinumindustriesltd.comresearchgate.net The resulting plot of torque versus time, known as a rheogram, provides critical data on the fusion characteristics and stability of the PVC compound. mdpi.com

When lead(II) laurate is incorporated into a PVC dry blend, it acts as both a stabilizer and a lubricant. The torque rheometer can quantify its effect on several key processing parameters:

Fusion Time: The time required for the PVC powder to transform into a fused, molten mass. The stabilizer system can influence this parameter significantly.

Fusion Torque: The peak torque value reached during the fusion process, which relates to the melt viscosity.

Equilibrium Torque: The steady-state torque after fusion, indicating the viscosity of the molten compound under processing conditions.

Stability Time: The time from the onset of mixing until the polymer begins to degrade, which is marked by a sharp increase in torque due to cross-linking and HCl evolution.

Studies comparing different stabilizer systems in PVC demonstrate the utility of this technique. For instance, lead-based stabilizers are known to provide excellent thermal stability and specific rheological profiles compared to alternatives like calcium-zinc systems. mdpi.comscribd.com

Table 2: Representative Torque Rheometry Data for PVC Stabilizer Systems

| Parameter | Lead-Based System | Calcium-Zinc System |

|---|---|---|

| Fusion Time (seconds) | ~60 | ~85 |

| Equilibrium Torque (Nm) | ~35 | ~32 |

| Stability Time (minutes) | >15 | ~10-12 |

Note: These are illustrative values based on comparative studies of lead vs. CaZn stabilizers and can vary with formulation and test conditions. mdpi.comscribd.com

The mechanical stability time is a critical measure of the effectiveness of a stabilizer like lead(II) laurate in preventing the thermal degradation of PVC during processing. This parameter is often determined using the same torque rheometry data described above. It is defined as the duration for which the PVC compound can be processed at a high temperature before degradation begins. researchgate.net

The degradation of PVC is an autocatalytic process involving the release of hydrochloric acid (HCl). Lead(II) laurate functions by scavenging this HCl, thereby preventing further degradation. The stability time measured by the torque rheometer is the point at which the stabilizer is consumed and can no longer effectively neutralize the HCl, leading to a rapid increase in viscosity (and thus torque) and discoloration of the polymer. A longer stability time indicates a more effective stabilizer system, allowing for a wider processing window and ensuring the final product has the desired mechanical properties and appearance. pvcchemical.comnbinno.com

Vii. Future Research Directions and Emerging Paradigms

Development of Sustainable Synthesis Routes and Environmentally Benign Alternatives for Metal Soaps

A primary focus of future research is the greening of chemical processes related to metal soaps and the development of safer, effective alternatives.

Sustainable Synthesis Routes: The traditional synthesis of lead laurate involves the reaction of lead(II) oxide with molten lauric acid at elevated temperatures wikipedia.org. This method is energy-intensive and relies on inorganic lead precursors. Future research is geared towards developing more sustainable synthesis pathways. These may include:

Catalytic Routes: Investigating the use of earth-abundant, non-toxic catalysts to enable the synthesis reaction to occur at lower temperatures and pressures, thereby reducing energy consumption mpg.de. Research into catalysts like the ionic liquid [Hnmp]HSO4 for other laurate synthesis has shown success in achieving high conversion rates under milder conditions royalsocietypublishing.org.

Solvent-Free and Multiphase Systems: Exploring solvent-free reaction conditions, such as the gas-solid-liquid multiphase system used for enzymatic synthesis of erythorbyl laurate, can enhance production yields and improve the reusability of catalysts, minimizing chemical waste nih.gov.

Bio-based Feedstocks: A broader paradigm shift involves utilizing renewable feedstocks for producing fatty acids like lauric acid, which can contribute to a more sustainable life cycle for the resulting chemical products mdpi.com.

Environmentally Benign Alternatives: The most significant driver of research in this area is the legislatively mandated phase-out of lead-based stabilizers pvcstabilizer.com. This has spurred innovation in developing viable, non-toxic alternatives. The leading replacements are metal soap mixtures, primarily based on calcium and zinc.

| Stabilizer Type | Key Components | Advantages | Disadvantages |

| Lead-Based | Dibasic Lead Stearate (B1226849), Lead Laurate | Excellent heat and light stability, wide processing window, cost-effective pvcstabilizer.comgoldstab.com. | High toxicity, environmental pollutant, subject to regulatory bans, can cause sulfur staining pvcstabilizer.comgoldstab.com. |

| Calcium/Zinc-Based | Calcium Stearate, Zinc Stearate, co-stabilizers | Non-toxic, good aesthetic and electrical properties, good weathering performance, no sulfur blackening goldstab.comrewachem.com. | Can be more costly than lead stabilizers, may require more complex formulations with co-stabilizers and lubricants to match performance goldstab.com. |

| Organotin-Based | Organotin mercaptides and carboxylates | Excellent heat stability and color retention, particularly suitable for transparent PVC applications goldstab.com. | Higher cost compared to lead and Ca/Zn systems, some environmental concerns associated with organotin compounds. |

| Organic-Based | Uracil derivatives, β-diketones | High purity, suitable for sensitive applications like food packaging and medical devices nimbasia.com. | Generally higher cost and may be tailored for very specific, niche applications. |

The market is increasingly shifting towards these lead-free options, with calcium-zinc stabilizers emerging as a top alternative for a wide range of PVC applications rewachem.comnimbasia.com. Future work will focus on optimizing these lead-free formulations to further improve their cost-to-performance ratio and expand their applicability.

Integration of Advanced Spectroscopic Probes with Computational Modeling for Deeper Structure-Property Insights

A deeper understanding of the relationship between the molecular structure of lead laurate and its macroscopic properties is crucial for designing next-generation materials. This requires a synergistic approach combining advanced experimental techniques with powerful computational methods.

Advanced Spectroscopic Probes: Recent studies have moved beyond basic characterization to employ sophisticated spectroscopic methods to probe the specific coordination environment of the lead ion.

Solid-State NMR (ssNMR): 13C and 207Pb ssNMR have proven effective in distinguishing between different structural motifs in solid-state lead carboxylates. Research has shown that lead carboxylates can be divided into groups with different coordination geometries (hemidirected vs. holodirected) based on the length of the fatty acid chain, a distinction made possible by consistent NMR parameters rsc.org.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for determining the coordination mode of the carboxylate group (e.g., ionic, monodentate, bidentate chelating, or bidentate bridging) researchgate.netsciencepublishinggroup.com. The frequency separation between the asymmetric and symmetric COO- stretching vibrations provides direct insight into the lead-carboxylate bonding sciencepublishinggroup.commdpi.com. Advanced techniques like in-situ ATR-FT-IR imaging can monitor molecular interactions and chemical processes in real-time spectroscopyonline.com.

Trace Detection Techniques: For environmental monitoring and materials science, highly sensitive techniques like laser-induced breakdown spectroscopy (LIBS) combined with laser-induced fluorescence (LIF) are being developed for the ultra-trace detection of lead spectroscopyonline.com.

Computational Modeling: Computational chemistry provides insights that are often inaccessible through experimentation alone.

Density Functional Theory (DFT): DFT calculations can be used to predict the stable geometric structures of lead laurate, calculate vibrational frequencies to aid in the interpretation of IR and Raman spectra, and determine electronic properties acs.orgmdpi.com.

Molecular Dynamics (MD): MD simulations can model the dynamic behavior of lead laurate molecules, for instance, when they are integrated into a polymer matrix. These simulations help in understanding how the stabilizer interacts with polymer chains at a molecular level to prevent degradation mdpi.comnih.gov.

The integration of these methods provides a powerful feedback loop: spectroscopy provides experimental data that validates and refines computational models, while modeling helps to interpret complex spectra and predict the properties of yet-to-be-synthesized materials rsc.orgnih.gov.

| Technique/Method | Information Obtained | Synergy with Other Methods |

| FT-IR / Raman Spectroscopy | Carboxylate coordination mode (monodentate, bidentate, etc.), presence of functional groups. researchgate.netsciencepublishinggroup.com | Experimental vibrational frequencies are used to validate and refine DFT-calculated spectra. |

| Solid-State NMR (ssNMR) | Pb(II) coordination geometry (hemidirected/holodirected), local structural environment. rsc.org | Provides data on solid-state packing and structure that informs the starting conditions for MD simulations. |

| Density Functional Theory (DFT) | Optimized molecular geometry, predicted vibrational frequencies, electronic structure. acs.orgmdpi.com | Predicts structures and spectra, providing a theoretical basis for interpreting experimental NMR and IR data. |

| Molecular Dynamics (MD) | Dynamic interactions between molecules, behavior in a polymer matrix, diffusion properties. mdpi.comnih.gov | Uses DFT-optimized structures to simulate the behavior of larger systems over time, linking molecular structure to material properties. |

Exploration of Novel Applications in Functional Coatings, Smart Materials, and Advanced Composites

Given the toxicity of lead, future applications for lead laurate are unlikely to be in bulk consumer products. Instead, research is directed towards high-value, specialized applications where the unique properties of the lead ion can be safely exploited.

Functional Coatings and Smart Materials: The future here lies not with simple lead laurate but with more complex, stable structures like lead-based metal-organic frameworks (MOFs). Organolead halide materials exhibit promising optoelectronic properties acs.orgacs.org. Researchers have fabricated robust and porous lead chloride-based MOFs that function as highly selective and sensitive smart sensors for ammonia (NH3) gas acs.orgacs.org. The mechanism involves the interaction between NH3 molecules and exposed Pb2+ centers, which quenches the material's photoluminescence acs.org. The principles of lead-carboxylate bonding learned from compounds like lead laurate are foundational to designing the linker chemistry in these advanced MOFs acs.org.

Advanced Composites: Lead is well-known for its use in radiation shielding and as an alloying element to improve machinability in metals xometry.com. Future research could explore the development of advanced polymer composites containing encapsulated lead compounds. The goal would be to leverage a specific property of lead (e.g., radiation attenuation) while ensuring the lead is permanently sequestered within the polymer matrix to prevent leaching. The historical use of lead laurate in PVC demonstrates the compatibility of lead soaps with polymer matrices, providing a starting point for designing new, safer composite materials wikipedia.org.

Interdisciplinary Research Approaches Bridging Materials Chemistry, Engineering, and Computational Science

Addressing the challenges and opportunities associated with lead laurate and related materials requires a deeply integrated, interdisciplinary approach. The siloed research models of the past are insufficient for tackling complex problems like developing sustainable technologies or ensuring material safety.

Materials Chemistry is at the core, focusing on the rational design and synthesis of new molecules and materials rsc.org. This includes creating greener synthesis pathways for existing compounds, developing safer, high-performance alternatives like new Ca/Zn stabilizer systems, and constructing novel functional materials like lead-based MOFs mpg.dersc.org.

Computational Science acts as a powerful accelerator. It enables the in silico design and screening of new materials, predicting their properties before costly and time-consuming laboratory synthesis is undertaken mdpi.commdpi.comchemrxiv.org. By modeling reaction mechanisms and structure-property relationships, computational approaches guide experimental efforts toward the most promising candidates frontiersin.orglongdom.org.

Engineering (Chemical and Materials) bridges the gap between laboratory-scale discovery and real-world application. This involves scaling up sustainable synthesis processes, formulating and testing new materials in functional coatings or composites, and fabricating devices, such as the smart sensors based on lead MOFs acs.orgrsc.orgmit.edu.

A successful future research paradigm would see these fields working in a continuous loop. For instance, a computational scientist might predict a novel, stable lead-based MOF with potential for sensing a specific volatile organic compound. A materials chemist would then synthesize this material using green chemistry principles. Finally, a materials engineer would embed the MOF into a thin film and test its performance in a sensor device, feeding the results back to the computational team to refine their models. This collaborative approach is essential for navigating the complex landscape of materials research and solving the significant challenges facing humanity mit.eduresearchgate.netnih.gov.

Q & A

Basic Research Questions

Synthesis and Purification Q: What methodological approaches are recommended for synthesizing lauric acid, lead salt in a laboratory setting? A: A common method involves a precipitation reaction between lead nitrate (Pb(NO₃)₂) and sodium laurate (CH₃(CH₂)₁₀COONa). Adjust stoichiometric ratios to ensure complete reaction, followed by vacuum filtration to isolate the precipitate. Purification can be achieved via recrystallization using a solvent system compatible with lead salts (e.g., ethanol-water mixtures). Confirm purity through gravimetric analysis or spectroscopic methods .